5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-9-18(10-8-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXPCLXXKYHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
-
Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and hydrazine derivatives.
Reaction Conditions: Cyclization reactions under reflux conditions in the presence of a suitable catalyst such as acetic acid or sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thieno[3,4-c]pyrazole ring can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the carbonyl group to alcohols or amines.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds structurally similar to 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For example:
- Bacterial Inhibition : Studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with disc diffusion methods revealing promising results in inhibiting bacterial growth .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound may also interact with specific cellular targets involved in tumor growth and proliferation.
Anti-inflammatory Properties
Molecular docking studies suggest that 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide could inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. Compounds with similar structures have been shown to possess dual inhibition capabilities against COX and lipoxygenase (LOX) .
Case Studies
Wirkmechanismus
The mechanism of action of 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thieno[3,4-c]pyrazole moiety could interact with the active site of enzymes, while the phenyl and pyrrolidine groups might enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
A structurally related compound, “5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide” (Compound B, MFCD08072700), shares the pyrrolidone-carboxamide scaffold but differs in the heterocyclic substituent and functional groups . The key distinctions are summarized below:
| Feature | Compound A | Compound B |
|---|---|---|
| Heterocyclic Substituent | Thieno[3,4-c]pyrazole with p-tolyl group | 1,3,4-Thiadiazole with trifluoromethyl group |
| Electron-Withdrawing Groups | None (p-tolyl is electron-donating) | Trifluoromethyl (-CF₃, strong electron-withdrawing) |
| Molecular Weight | ~434.5 g/mol (estimated) | ~383.3 g/mol (calculated from formula) |
| Potential Solubility | Lower (due to p-tolyl hydrophobicity) | Higher (polar -CF₃ group enhances solubility) |
Implications of Structural Differences
- Heterocyclic Systems: Compound A’s thieno[3,4-c]pyrazole moiety incorporates a sulfur atom and fused ring system, which may enhance π-π stacking interactions in biological targets compared to Compound B’s thiadiazole ring . In contrast, Compound B’s -CF₃ group improves solubility and metabolic stability due to its electronegativity .
- Compound A’s thienopyrazole may engage in unique hydrophobic interactions, whereas Compound B’s thiadiazole could participate in dipole-dipole interactions via its -CF₃ group.
Crystallographic Considerations
The structural determination of such compounds often relies on X-ray crystallography. SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement and structure solution, which could be critical for elucidating the conformation and intermolecular interactions of Compound A and its analogues .
Biologische Aktivität
The compound 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C23H22N4O2S
- Molecular Weight: 418.5 g/mol
- CAS Number: 893950-48-6
The structure of the compound features a pyrrolidine ring, a thieno[3,4-c]pyrazole moiety, and an amide functional group. The presence of multiple aromatic rings and heteroatoms suggests diverse biological activity.
Structural Representation
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Central to the compound's structure |
| Thieno[3,4-c]pyrazole | Contributes to potential biological interactions |
| Amide Group | May enhance solubility and bioavailability |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines:
- Cytotoxicity Assays: The compound was evaluated for cytotoxic effects using the MTT assay against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Results indicated an IC50 value of approximately 2.13 µM for MCF-7 cells, demonstrating potent activity against this cancer type .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related pyrazole derivatives which exhibited the ability to inhibit cyclooxygenase (COX) enzymes:
- Mechanism: Inhibition of COX enzymes is critical in reducing inflammation and pain. Compounds similar to 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide have shown IC50 values in the nanomolar range against COX isoforms .
Antimicrobial Properties
Compounds within the same chemical class have also demonstrated antimicrobial activity:
- Antibacterial and Antifungal Activity: Studies have shown that pyrazole derivatives can act as effective antibacterial agents. The minimal inhibitory concentration (MIC) was determined for various strains, indicating a promising profile for further development .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study conducted by Srinivasa et al., a series of pyrazole derivatives were synthesized and evaluated for their biological activity. Among these, certain derivatives exhibited significant cytotoxicity against cancer cell lines with selectivity towards malignant cells over normal cells . The study emphasized the importance of structural modifications in enhancing biological efficacy.
Study 2: In Vivo Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in vivo. The compounds were tested in animal models for their ability to reduce inflammation markers following induced injury. Results indicated that specific modifications to the molecular structure led to enhanced anti-inflammatory responses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Utilize multi-step protocols involving cyclocondensation (e.g., pyrrolidinone formation via hydrazine derivatives) and coupling reactions (e.g., carboxamide linkage via EDCI/HOBt activation) .
- Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical parameters affecting yield .
- Example Table :
| Reaction Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | DMF | 80 | K2CO3 | 66 |
| Amide Coupling | DCM | RT | EDCI/HOBt | 82 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : Use <sup>1</sup>H NMR (δ 7.2–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR (carbonyl peaks at ~170 ppm) for structural confirmation .
- Chromatography : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.4%) .
Q. What safety precautions are critical during synthesis, given the presence of reactive intermediates?
- Methodology :
- Hazard Assessment : Identify intermediates like thieno-pyrazoles (potential irritants) using SDS guidelines (e.g., P201-P210 codes for handling flammables) .
- Mitigation : Use fume hoods for volatile solvents (DMF, dichloromethane) and inert atmospheres (N2/Ar) for air-sensitive steps .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what docking strategies are recommended?
- Methodology :
- Target Selection : Prioritize targets (e.g., kinases, GPCRs) via cheminformatics tools (SwissTargetPrediction) .
- Docking Workflow :
Prepare ligand (AMBER force field) and receptor (PDB ID: e.g., 3QNK for kinase domains).
Use AutoDock Vina with Lamarckian GA for conformational sampling .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors and validate via MD simulations (100 ns) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from enzyme assays (IC50) and cell-based studies (e.g., MTT assays) using random-effects models to account for variability .
- Confounding Factors : Control for assay conditions (e.g., ATP concentration in kinase assays) and cell line specificity (e.g., HEK293 vs. HeLa) .
- Example Table :
| Study | Assay Type | IC50 (µM) | Cell Line |
|---|---|---|---|
| A | Kinase | 0.12 | HEK293 |
| B | Cytotoxicity | 25.4 | HeLa |
Q. What strategies are effective for optimizing bioavailability and pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use SwissADME to assess logP (target ≤3), PSA (<140 Ų), and Rule of 5 compliance .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester moieties) to enhance solubility, guided by QSAR models .
- In Vivo Validation : Perform rodent PK studies (IV/PO dosing) with LC-MS/MS quantification (LLOQ: 1 ng/mL) .
Q. How can researchers leverage heterogeneous catalysis to scale up synthesis sustainably?
- Methodology :
- Catalyst Screening : Test Pd/C, Ni-based catalysts for hydrogenation steps (e.g., nitro group reduction) under green solvent systems (e.g., ethanol/water) .
- Flow Chemistry : Implement continuous-flow reactors (residence time: 10–30 min) to improve efficiency and reduce waste .
Notes for Methodological Rigor
- Data Reproducibility : Archive raw spectra/chromatograms in repositories (e.g., Zenodo) with DOI links.
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies (e.g., IACUC approval for animal work).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
